molecular formula C14H11F3N2O3S B6539869 N-[(thiophen-3-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 1060226-11-0

N-[(thiophen-3-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B6539869
CAS No.: 1060226-11-0
M. Wt: 344.31 g/mol
InChI Key: DLFKXVLHRZHIAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(thiophen-3-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a useful research compound. Its molecular formula is C14H11F3N2O3S and its molecular weight is 344.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.04424788 g/mol and the complexity rating of the compound is 426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(thiophen-3-ylmethyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O3S/c15-14(16,17)22-11-3-1-10(2-4-11)19-13(21)12(20)18-7-9-5-6-23-8-9/h1-6,8H,7H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFKXVLHRZHIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=O)NCC2=CSC=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-[(thiophen-3-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide, a synthetic compound, has attracted attention in medicinal chemistry for its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a thiophene ring and a trifluoromethoxy group, which contribute to its unique pharmacological properties. The IUPAC name is this compound, with the following molecular formula:

PropertyValue
Molecular FormulaC18H19F3N2O4S
Molecular Weight396.43 g/mol
CAS Number2309604-93-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to bind to various enzymes and receptors, modulating their activity and leading to significant biological effects. The exact mechanisms are still under investigation, but preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its cytotoxic effects against several human cancer cell lines, including:

Cell LineIC50 (µM)
A54910.35
MCF-77.15
HeLa12.16
HT2911.44
HCT-1165.44

These IC50 values indicate the concentration required to inhibit cell proliferation by 50%. The compound exhibited the highest potency against MCF-7 cells, suggesting a promising avenue for breast cancer treatment.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary tests indicate that it possesses significant activity against various bacterial strains, potentially making it useful in treating infections caused by resistant bacteria.

Case Studies

  • Cytotoxicity Study : A study conducted on A549 lung cancer cells revealed that treatment with this compound resulted in cell cycle arrest at the G2/M phase, indicating a disruption in normal cell division processes. This effect was confirmed through flow cytometry analysis.
  • Antimicrobial Efficacy : In a separate investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth at concentrations lower than those required for cytotoxicity in human cells, suggesting a favorable therapeutic index.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.